5-Ethenyl-1-methyl-1H-indole
Overview
Description
5-Ethenyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethenyl group at the 5-position and a methyl group at the 1-position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the reaction of 1-methylindole with an appropriate ethenylating agent under basic conditions. For example, the reaction of 1-methylindole with vinyl bromide in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is common in the large-scale synthesis of indole derivatives . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 5-formyl-1-methyl-1H-indole or 5-carboxy-1-methyl-1H-indole.
Reduction: Formation of 5-ethyl-1-methyl-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
5-Ethenyl-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-1-methyl-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
5-Methyl-1H-indole: Has a methyl group at the 5-position instead of an ethenyl group, affecting its reactivity and biological properties.
5-Ethenylindole: Lacks the methyl group at the 1-position, which can influence its chemical behavior and biological activity.
Uniqueness
5-Ethenyl-1-methyl-1H-indole is unique due to the presence of both the ethenyl and methyl groups, which can enhance its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
5-ethenyl-1-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h3-8H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGDOPLVTVWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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